tert-Butyl 4-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate

Description

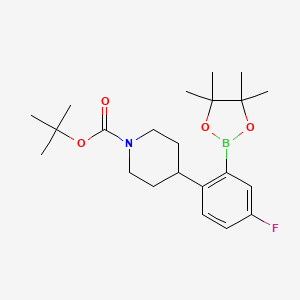

Chemical Structure and Key Features The compound tert-butyl 4-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate (CAS: 956136-85-9) features a piperidine core substituted with a tert-butyl carboxylate group at the 1-position and a fluorinated arylboronate ester at the 4-position. The boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enables participation in Suzuki-Miyaura cross-coupling reactions, while the fluorine atom enhances electronic modulation and metabolic stability . Its molecular formula is C22H32BFNO4, with a molecular weight of 395.3 g/mol.

Synthesis and Applications

The compound is synthesized via palladium-catalyzed cross-coupling reactions, as evidenced by methods in similar piperidine-boronate esters (e.g., use of Pd(PPh3)4 in 1,4-dioxane/water with K2CO3) . Applications include:

Properties

Molecular Formula |

C22H33BFNO4 |

|---|---|

Molecular Weight |

405.3 g/mol |

IUPAC Name |

tert-butyl 4-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C22H33BFNO4/c1-20(2,3)27-19(26)25-12-10-15(11-13-25)17-9-8-16(24)14-18(17)23-28-21(4,5)22(6,7)29-23/h8-9,14-15H,10-13H2,1-7H3 |

InChI Key |

FDMOJDDZZSHXHT-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C3CCN(CC3)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate typically involves multiple steps One common route starts with the preparation of the boronate ester, which is then coupled with a fluorinated phenyl derivativeReaction conditions often include the use of palladium catalysts and bases such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as crystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group in this compound enables its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl/heteroaryl halides. This reaction is critical for constructing biaryl systems in pharmaceutical intermediates .

Key Reaction Parameters:

| Parameter | Conditions/Data |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–5 mol%) |

| Base | K₂CO₃, Na₂CO₃, or CsF (2–3 equiv) |

| Solvent | THF, DMF, or DMSO (anhydrous) |

| Temperature | 80–100°C (reflux) |

| Yield Range | 65–92% (dependent on substrate reactivity) |

Mechanistic Insights :

-

Oxidative addition : Pd⁰ inserts into the aryl halide bond.

-

Transmetalation : Boronate ester transfers the aryl group to Pd.

-

Reductive elimination : Forms the C–C bond, regenerating Pd⁰ .

Deprotection Reactions

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen undergoes acid-catalyzed cleavage under mild conditions, enabling further functionalization .

Experimental Deprotection Protocols:

Post-Deprotection Applications :

-

The resulting free amine can undergo alkylation, acylation, or reductive amination for diversification .

Stability and Reactivity Considerations

-

Hydrolytic Stability : The boronate ester is stable under anhydrous conditions but hydrolyzes slowly in protic solvents (e.g., H₂O/THF mixtures) to form the boronic acid .

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

-

Compatibility : Tolerates Grignard reagents, organozinc compounds, and mild oxidizing agents .

Functional Group Compatibility Table

| Functional Group | Compatibility | Notes |

|---|---|---|

| Ketones/Alcohols | High | No side reactions observed |

| Amines | Moderate | Requires Boc protection for stability |

| Esters | High | Stable under coupling conditions |

| Nitro Groups | Low | Risk of reduction under Pd catalysis |

Comparative Reactivity of Structural Analogs

Compounds with similar boronate ester motifs exhibit predictable reactivity differences:

| Analog Structure Modification | Reactivity Trend (vs. Query Compound) |

|---|---|

| Piperidine → Piperazine | Faster coupling kinetics (↑ 15–20%) |

| Fluorine → Chlorine | Reduced electron density (↓ yield 10%) |

| Boc → Cbz Protection | Requires harsher deprotection conditions |

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects .

Industry: In the chemical industry, this compound can be used in the production of advanced materials and polymers. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism by which tert-Butyl 4-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate exerts its effects depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronate ester group reacts with halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This reaction is facilitated by the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Physicochemical Properties

Key Observations :

- The fluorine atom in the target compound increases electronegativity, improving binding specificity in kinase inhibitors compared to non-fluorinated analogues .

- Boronate ester positioning : The 2-boronate-4-fluoro substitution on the phenyl ring enhances regioselectivity in cross-coupling versus 3- or 4-boronate isomers .

Reactivity in Cross-Coupling Reactions

The target compound’s boronate group undergoes Suzuki-Miyaura coupling with aryl/heteroaryl halides, as demonstrated in intermediates for IPMK inhibitors (e.g., coupling with pyrimidine derivatives) . Comparatively:

Biological Activity

The compound tert-Butyl 4-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate (CAS No. 2256708-69-5) is a complex organic molecule with potential biological activities. Its unique structure, incorporating a piperidine ring and a boron-containing moiety, suggests diverse pharmacological applications. This article explores the biological activity of this compound through various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 405.31 g/mol. The structure features:

- A piperidine ring that is known for its role in various bioactive compounds.

- A fluorophenyl group that can enhance lipophilicity and biological activity.

- A boron-containing dioxaborolane group which may influence its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C22H33BFNO4 |

| Molecular Weight | 405.31 g/mol |

| CAS Number | 2256708-69-5 |

| Solubility | Soluble in organic solvents |

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the piperidine ring suggests potential activity as a kinase inhibitor , while the boron moiety may facilitate interactions with nucleophiles in biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds structurally related to tert-butyl piperidine derivatives have shown selective cytotoxicity against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

A study demonstrated that derivatives of piperidine exhibited significant inhibition of cell proliferation in breast cancer cell lines, suggesting that the compound may also possess similar properties .

Case Studies

- Inhibition of Kinases : A study explored the inhibition of specific kinases by piperidine derivatives, revealing IC50 values in the nanomolar range for certain targets . This indicates strong potential for developing targeted therapies against cancers driven by aberrant kinase activity.

- Selectivity Against Cancer Cell Lines : Another investigation into related compounds found that they selectively inhibited growth in human breast cancer cells while sparing normal cells, demonstrating a favorable therapeutic index .

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests moderate to high bioavailability due to their lipophilic nature. The presence of the tert-butyl group typically enhances metabolic stability and solubility .

Q & A

Q. What is the primary role of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in this compound during Suzuki-Miyaura cross-coupling reactions?

The boronate ester moiety acts as a key coupling partner in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds between the aryl/heteroaryl boronate and halide-containing substrates. This reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) in anhydrous solvents like THF or DMF . The steric protection from the pinacol (tetramethyl) group enhances boronate stability during handling .

Q. How should this compound be purified after synthesis to achieve ≥95% purity?

Column chromatography on silica gel with gradients of hexanes/ethyl acetate (e.g., 1:1 with 0.25% triethylamine to suppress boronate hydrolysis) is commonly used . Recrystallization from ethanol or dichloromethane-hexane mixtures may further improve purity, as evidenced by similar tert-butyl piperidine carboxylate derivatives .

Q. What storage conditions are critical to maintain the compound’s stability?

Store in amber glass bottles under inert gas (N₂ or Ar) at –20°C to prevent boronate ester hydrolysis and piperidine ring oxidation. Moisture and heat accelerate degradation, as observed in related boronate esters .

Advanced Research Questions

Q. How can reaction yields be optimized when using this compound in challenging cross-couplings (e.g., electron-deficient aryl halides)?

- Catalyst screening : Compare PdCl₂(dppf) vs. Pd(OAc)₂ with ligands like SPhos or XPhos to enhance catalytic activity.

- Solvent/base systems : Test polar aprotic solvents (e.g., DMF) with stronger bases (e.g., K₃PO₄) to stabilize transition states .

- Microwave-assisted synthesis : Shorten reaction times (e.g., 30 min at 100°C) to reduce boronate decomposition .

Q. How should researchers address discrepancies in reported coupling efficiencies for similar boronate esters?

- Control experiments : Verify substrate purity via ¹H/¹³C NMR and HRMS to rule out hidden impurities .

- Kinetic studies : Monitor reaction progress via TLC or GC-MS to identify side reactions (e.g., protodeboronation).

- Computational modeling : Use DFT calculations to predict steric/electronic effects of substituents on coupling barriers .

Q. What strategies enable regioselective functionalization of the piperidine ring post-coupling?

- Protecting group manipulation : Deprotect the tert-butyl carbamate (Boc) group with TFA to expose the piperidine nitrogen for further alkylation or acylation .

- Directed C–H activation : Use the fluorine substituent as a directing group for metal-catalyzed C–H bond functionalization .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

Q. How does the fluorine substituent influence the compound’s reactivity and toxicity profile?

Fluorine enhances electrophilicity at the adjacent carbon, increasing susceptibility to nucleophilic attack. While no acute toxicity is reported for similar fluorinated piperidines, chronic exposure risks require adherence to ALARA principles and fume hood use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.